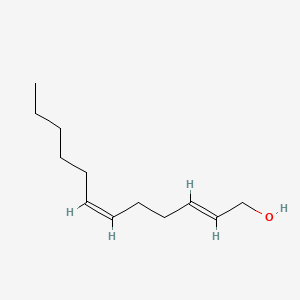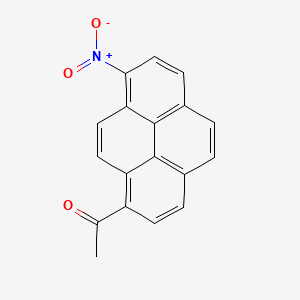
(Z)-Phenyl(2-thienyl)methanone hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Phenyl(2-thienyl)methanone hydrazone is an organic compound that features a hydrazone functional group attached to a phenyl and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Phenyl(2-thienyl)methanone hydrazone typically involves the reaction of (Z)-Phenyl(2-thienyl)methanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by the elimination of water to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (Z)-Phenyl(2-thienyl)methanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or thienyl derivatives.
科学的研究の応用
(Z)-Phenyl(2-thienyl)methanone hydrazone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of (Z)-Phenyl(2-thienyl)methanone hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
類似化合物との比較
(E)-Phenyl(2-thienyl)methanone hydrazone: The geometric isomer of (Z)-Phenyl(2-thienyl)methanone hydrazone.
Phenyl(2-thienyl)methanone oxime: A related compound with an oxime functional group instead of a hydrazone.
Phenyl(2-thienyl)methanone semicarbazone: A similar compound with a semicarbazone functional group.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different biological activities and chemical properties compared to its isomers and related compounds.
特性
CAS番号 |
830-73-9 |
|---|---|
分子式 |
C11H10N2S |
分子量 |
202.28 g/mol |
IUPAC名 |
(E)-[phenyl(thiophen-2-yl)methylidene]hydrazine |
InChI |
InChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2/b13-11+ |
InChIキー |
XCDZXRQCFJDTQK-ACCUITESSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CS2 |
正規SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















